molecular formula C21H26N2O3S B2735678 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide CAS No. 921526-56-9

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2735678
CAS No.: 921526-56-9
M. Wt: 386.51
InChI Key: XNGAINGMRWRECJ-UHFFFAOYSA-N
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Description

This compound is a benzoxazepine derivative featuring a seven-membered oxazepine ring fused to a benzene moiety. Key structural elements include:

  • Isobutyl and dimethyl substituents at position 5 and 3/3 of the oxazepine ring, respectively.
  • A 4-oxo group contributing to the ring’s electronic properties.
  • An acetamide side chain at position 8, substituted with a thiophen-2-yl group, introducing sulfur-based aromaticity.

Its NMR profile can be inferred to resemble benzo-fused heterocycles, with distinct chemical shifts in regions influenced by substituents (e.g., thiophene vs. other aromatic groups) .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)12-23-17-8-7-15(22-19(24)11-16-6-5-9-27-16)10-18(17)26-13-21(3,4)20(23)25/h5-10,14H,11-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGAINGMRWRECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound may contribute to its diverse pharmacological effects.

The molecular formula of this compound is C23H30N2O4S, with a molecular weight of 430.6 g/mol. Its structure includes a tetrahydrobenzo[b][1,4]oxazepine core and a thiophene ring, which are known to influence biological interactions.

Anticancer Activity

Research has indicated that benzoxazepine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects were assessed using assays that measure cell viability and apoptosis induction.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Induction of apoptosis
Compound BHeLa10Inhibition of cell cycle
N-(5-isobutyl...)A54912Modulation of IL-6 and TNF-α

The results suggest that N-(5-isobutyl...) may exert its anticancer effects through cytokine modulation (specifically IL-6 and TNF-α), which are critical in tumor progression and inflammation .

Antimicrobial Activity

The antimicrobial potential of benzoxazepine derivatives has also been explored. Studies have shown that these compounds exhibit varying degrees of activity against bacterial pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

The data indicate that N-(5-isobutyl...) has moderate antibacterial activity against Staphylococcus aureus and Escherichia coli but is less effective against Pseudomonas aeruginosa .

Case Studies

A notable case study involved the synthesis and biological evaluation of several benzoxazepine derivatives. The study highlighted the structure–activity relationship (SAR) among various modifications on the benzoxazepine scaffold. It was found that substitutions at specific positions significantly enhanced anticancer activity while maintaining acceptable levels of selectivity towards normal cells .

Another case study examined the anti-inflammatory effects of these compounds in vitro. The findings indicated that certain derivatives could effectively reduce the secretion of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Similarities and Differences

The compound’s closest analogs include:

Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound Benzo[b][1,4]oxazepine Isobutyl (5), dimethyl (3,3), thiophene 4-oxo, acetamide
Rapa (Reference in ) Macrolide N/A Hydroxy, ester, lactone
Thiazol-5-ylmethyl derivatives () Hexanamide backbone Thiazole, hydroxy, ureido Carbamate, methylbutanamide

Key Observations:

  • Unlike macrolides (e.g., Rapa), the target compound lacks a macrocyclic lactone but shares amide functionality , critical for hydrogen bonding .
  • Compared to thiazole-containing analogs (), the thiophene substituent offers distinct electronic properties (lower electronegativity, π-conjugation) that may alter solubility and receptor interactions.

Physicochemical and Electronic Properties

  • Hydrogen Bonding : The acetamide group enables hydrogen bonding similar to ureido groups in ’s compounds. However, the absence of hydroxy groups (unlike Rapa) reduces hydrophilic interactions .
  • Aromatic Contributions : Thiophene’s sulfur atom introduces resonance effects distinct from oxygen (e.g., furan) or nitrogen (e.g., thiazole) heterocycles, impacting charge distribution and dipole moments .

Methodological Insights from Evidence

Structural Elucidation Techniques

  • X-ray Crystallography : Programs like SHELXL () enable precise refinement of crystal structures, critical for confirming substituent positions and hydrogen-bonding networks in analogs.
  • NMR Analysis : As in , chemical shifts in regions A (positions 39–44) and B (positions 29–36) can pinpoint substituent effects. For the target compound, thiophene’s deshielding effect would distinguish it from phenyl or thiazole derivatives .

Computational Modeling

  • Density-Functional Theory (DFT) : Methods from could predict correlation energies and electronic properties. Thiophene’s electron-rich nature may lower the compound’s LUMO energy compared to aliphatic-substituted analogs, influencing reactivity .
  • Lumping Strategies : ’s approach groups structurally similar compounds for property prediction. However, the unique thiophene and dimethyl groups in the target compound may necessitate separate categorization to avoid inaccuracies in solubility or activity models .

Research Implications and Challenges

  • Synthetic Complexity : The steric bulk of isobutyl and dimethyl groups may complicate synthesis compared to simpler analogs, requiring optimized coupling and purification strategies.

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